2-Amino-2-(oxolan-3-yl)acetamide hydrochloride
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Description
2-Amino-2-(oxolan-3-yl)acetamide hydrochloride (2AOA-HCl) is an organic compound that has been widely studied for its versatile properties and potential applications in research and development. 2AOA-HCl is a white solid that is soluble in water and is widely used in the synthesis of various compounds. It is also used as an intermediate in the production of several drugs and pharmaceuticals. 2AOA-HCl has been studied for its biochemical and physiological effects, as well as its mechanism of action and potential applications in scientific research.
Scientific Research Applications
Biomedical and Pharmacological Applications
Anticancer Properties : Research on thiophene analogues, which share structural similarities with "2-Amino-2-(oxolan-3-yl)acetamide hydrochloride", indicates potential anticancer properties. These compounds have been synthesized and evaluated for their carcinogenicity, suggesting a focus on developing cancer therapies (Ashby et al., 1978).
Neuroprotective Effects : Piracetam and its derivatives, related to cyclic compounds and amino acids, demonstrate neuroprotective effects. They have shown promising results in improving learning, memory, and brain metabolism, suggesting potential applications in treating CNS disorders (Dhama et al., 2021).
Chromatographic Applications : The use of hydrophilic interaction chromatography (HILIC) for separating polar, weakly acidic, or basic samples, including drugs and metabolites, highlights the importance of understanding chemical interactions and solubility profiles for compounds like "2-Amino-2-(oxolan-3-yl)acetamide hydrochloride" (Jandera, 2011).
Antioxidant Mechanisms : The metabolism of aspartame, which releases aspartic acid (similar to amino acid-related compounds), involves pathways that could be relevant to understanding the antioxidant and metabolic activities of "2-Amino-2-(oxolan-3-yl)acetamide hydrochloride" (Ranney & Oppermann, 1979).
Receptor Modulation in Neurotransmission : Glutamate receptors, including AMPA and NMDA receptors, play crucial roles in synaptic transmission. Research on receptor trafficking and modulation can provide insights into the neurophysiological impacts of compounds affecting similar pathways (Horak et al., 2014).
properties
IUPAC Name |
2-amino-2-(oxolan-3-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c7-5(6(8)9)4-1-2-10-3-4;/h4-5H,1-3,7H2,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILGGNFHYBGKNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C(=O)N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(oxolan-3-yl)acetamide hydrochloride | |
CAS RN |
1427378-53-7 |
Source
|
Record name | 3-Furanacetamide, α-aminotetrahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427378-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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